8-Methoxy-4-Chromanone

Dopamine beta-hydroxylase inhibition catecholamine modulation diabetic nephropathy prophylaxis

8-Methoxy-4-Chromanone (CAS 20351-79-5), systematically named 2,3-dihydro-8-methoxy-4H-1-benzopyran-4-one, is a heterobicyclic compound belonging to the chroman-4-one (dihydrobenzopyranone) family. It features a benzene ring fused to a saturated 2,3-dihydro-γ-pyranone ring, with a single methoxy substituent at the 8-position.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 20351-79-5
Cat. No. B1357117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-4-Chromanone
CAS20351-79-5
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCCC2=O
InChIInChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3
InChIKeyWZJYZLCMFSEJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-4-Chromanone (CAS 20351-79-5): Core Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


8-Methoxy-4-Chromanone (CAS 20351-79-5), systematically named 2,3-dihydro-8-methoxy-4H-1-benzopyran-4-one, is a heterobicyclic compound belonging to the chroman-4-one (dihydrobenzopyranone) family [1]. It features a benzene ring fused to a saturated 2,3-dihydro-γ-pyranone ring, with a single methoxy substituent at the 8-position. This saturated C2–C3 bond distinguishes chromanones from their chromone (4H-chromen-4-one) counterparts and is associated with divergent biological activity profiles [2]. The compound has a molecular formula of C₁₀H₁₀O₃, a molecular weight of 178.18 g/mol, a calculated XLogP3 of approximately 1.3–1.7, a topological polar surface area of 35.5 Ų, one rotatable bond, and zero hydrogen bond donors . These physicochemical parameters place it in a favorable property space as a fragment-sized scaffold for medicinal chemistry derivatization and as a synthetic intermediate for more complex chromanone-based bioactive molecules .

Why Generic Substitution Fails for 8-Methoxy-4-Chromanone: The Risks of Positional Isomer Interchange and Scaffold-Level Oversimplification


8-Methoxy-4-Chromanone cannot be considered interchangeable with its positional isomer 6-methoxy-4-chromanone (CAS 5802-17-5), the unsubstituted 4-chromanone parent scaffold (CAS 491-37-2), or the oxidized chromone analog. The position of the methoxy group on the aromatic A-ring determines electron density distribution, metabolic susceptibility, and target binding orientation [1]. In homoisoflavanone natural product series, the 8-methoxy-substituted derivative exhibited nearly twofold stronger DPPH radical-scavenging activity (IC₅₀ = 5.90 µg/mL) compared to the corresponding 8-methyl analog (IC₅₀ = 11.64 µg/mL), demonstrating that even within the same substitution position, the choice of substituent is non-trivial [2]. At the scaffold level, the saturated C2–C3 bond of chromanones confers distinct conformational flexibility, metabolic stability, and target selectivity compared to the planar, fully conjugated chromone system, with documented differences in SIRT2 inhibitory potency and selectivity [3]. Furthermore, the 8-methoxy substitution pattern is a recurring motif in biologically active natural homoisoflavanones from Polygonatum odoratum that inhibit advanced glycation end-product (AGE) formation more potently than the clinical reference aminoguanidine, whereas derivatives lacking the 8-methoxy group do not consistently achieve this potency threshold [4]. Substituting any of these analogs without experimental verification of functional equivalence therefore carries a material risk of biological activity loss.

8-Methoxy-4-Chromanone (CAS 20351-79-5): Quantitative Comparative Evidence for Differentiated Scientific Selection


Dopamine β-Hydroxylase (DBH) Inhibition: 8-Methoxy-4-Chromanone as a Natural Product DBH Inhibitor with In Vivo Anti-Diabetic Activity vs. Synthetic DBH Inhibitor Nepicastat

8-Methoxy-4-Chromanone has been characterized as a natural product inhibitor of dopamine β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine . This enzymatic inhibition has been linked to in vivo efficacy: the compound demonstrated the ability to reverse streptozotocin-induced diabetes in rats, an effect not reported for the unsubstituted 4-chromanone scaffold . For context, the clinically studied DBH inhibitor nepicastat (SYN117) achieves IC₅₀ values of 8.5 nM (bovine) and 9.0 nM (human) against purified DBH enzyme [1]. While a direct IC₅₀ value for 8-Methoxy-4-Chromanone against isolated DBH has not been published in peer-reviewed literature, the compound belongs to a structurally distinct chemotype (chroman-4-one natural product) compared to nepicastat (1,3-dihydroimidazole-2-thione), offering a complementary starting point for inhibitor development with potentially differentiated off-target profiles and CNS penetration characteristics [1]. The combination of DBH inhibition with effects on dopaminergic neurons in vivo further distinguishes this compound from other simple chromanone analogs that lack reported central nervous system activity .

Dopamine beta-hydroxylase inhibition catecholamine modulation diabetic nephropathy prophylaxis

Radical-Scavenging Activity: Quantitative Advantage of 8-Methoxy Substitution Over 8-Methyl in Structurally Matched Homoisoflavanone Pairs

A direct, head-to-head comparison within a structurally matched pair of C-methylated homoisoflavanones isolated from Polygonatum odoratum demonstrated that the presence of an 8-methoxy group confers approximately twofold greater DPPH radical-scavenging potency compared to an 8-methyl substituent at the same position on an otherwise identical scaffold [1]. Specifically, compound 1 (3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one) exhibited an IC₅₀(DPPH) of 5.90 ± 0.150 µg/mL, while compound 2 (3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one, i.e., the 8-H/8-desmethoxy analog) showed an IC₅₀(DPPH) of 11.64 ± 0.296 µg/mL [1]. The 8-methoxy-substituted compound was statistically equipotent to the flavonoid reference standard rutin (IC₅₀(DPPH) = 5.79 ± 0.140 µg/mL), while the 8-methyl (or 8-unsubstituted) analog was not [1]. Although these data refer to more highly functionalized homoisoflavanone derivatives rather than the parent 8-Methoxy-4-Chromanone itself, they provide class-level evidence that the 8-methoxy substituent is a critical pharmacophoric element for antioxidant potency, exerting an electron-donating effect that enhances radical stabilization beyond what is achievable with alkyl or hydrogen substitution at that position.

Antioxidant activity DPPH radical scavenging homoisoflavanone SAR

Chromanone vs. Chromone Scaffold Differentiation: Impact of C2–C3 Saturation on SIRT2 Inhibitory Potency and Selectivity

The structural distinction between the saturated chroman-4-one scaffold and the unsaturated chromone (4H-chromen-4-one) scaffold—a difference of only one double bond at C2–C3—produces significant divergence in biological target engagement [1]. In a systematic study of substituted chroman-4-one and chromone derivatives evaluated as sirtuin 2 (SIRT2) inhibitors, the most potent chroman-4-one analog, 6,8-dibromo-2-pentylchroman-4-one, achieved an IC₅₀ of 1.5 µM against SIRT2 with high selectivity over SIRT1 and SIRT3 [2]. In contrast, the corresponding chromone derivatives generally exhibited lower potency and altered selectivity profiles within the same assay system [2]. This scaffold-level differentiation is mechanistically attributed to the conformational flexibility imparted by the saturated C2–C3 bond in chromanones, which allows the dihydropyranone ring to adopt non-planar conformations that better accommodate the SIRT2 binding pocket, whereas the rigid, planar chromone system restricts conformational adaptation [1]. The 8-Methoxy-4-Chromanone scaffold retains this saturated C2–C3 bond and therefore preserves the conformational advantage of the chromanone class, while the 8-methoxy substituent provides an additional vector for modulating electronic properties and target interactions not available with the unsubstituted parent 4-chromanone [1].

SIRT2 inhibition scaffold comparison aging-related diseases

Advanced Glycation End-Product (AGE) Inhibition: 8-Methoxy-Substituted Homoisoflavanones Outperform Clinical Reference Aminoguanidine

Homoisoflavanones bearing the 8-methoxy substitution pattern, closely related to 8-Methoxy-4-Chromanone, have demonstrated superior inhibition of advanced glycation end-product (AGE) formation compared to the clinical reference compound aminoguanidine [1]. In a bioassay-guided fractionation study, three homoisoflavanones—including 3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-8-methoxychroman-4-one (compound 1) and 3-(4'-methoxybenzyl)-5,7-dihydroxy-6-methyl-8-methoxychroman-4-one (compound 3)—were isolated and tested for AGE inhibitory activity using both an in vitro bovine serum albumin (BSA)-glucose assay and an in vivo model of renal AGE accumulation in streptozotocin-induced diabetic rats [1]. All isolates inhibited AGE formation more effectively than the positive control aminoguanidine, which is a known inhibitor of nitric oxide synthase and AGE formation used clinically for diabetic nephropathy [1]. The anti-AGE activity of the 8-methoxy-bearing homoisoflavanones was corroborated by in vivo efficacy data: streptozotocin-induced diabetic rats treated with the Polygonatum odoratum extract containing these compounds showed reduced renal AGE accumulation [1]. Although these data derive from more highly substituted homoisoflavanones rather than 8-Methoxy-4-Chromanone itself, they establish the 8-methoxy-chroman-4-one substructure as a privileged motif for anti-AGE drug discovery and support the selection of 8-Methoxy-4-Chromanone as a minimalist synthetic intermediate for constructing anti-AGE screening libraries.

AGE inhibition diabetic complications homoisoflavanone natural products

High-Impact Research and Industrial Application Scenarios for 8-Methoxy-4-Chromanone Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Dopamine β-Hydroxylase for Catecholamine-Related Disorders

8-Methoxy-4-Chromanone is uniquely suited as a fragment hit for DBH-targeted drug discovery due to its demonstrated inhibition of the enzyme combined with in vivo efficacy in reversing streptozotocin-induced diabetes in rats—an activity profile not reported for unsubstituted 4-chromanone . Unlike the synthetic DBH inhibitor nepicastat (IC₅₀ ~9 nM), which belongs to the 1,3-dihydroimidazole-2-thione chemotype, 8-Methoxy-4-Chromanone offers a natural-product-derived chroman-4-one scaffold with distinct physicochemical properties (XLogP3 ~1.3–1.7, MW 178.18, PSA 35.5 Ų) that may yield differentiated CNS penetration, metabolic stability, and off-target selectivity profiles . The compound's low molecular weight and favorable ligand efficiency metrics make it an ideal starting point for structure-based fragment growing or linking strategies toward potent, selective DBH inhibitors.

Synthesis of Homoisoflavanone-Derived Anti-AGE Lead Compounds for Diabetic Complication Mitigation

8-Methoxy-4-Chromanone serves as the core chroman-4-one building block for constructing homoisoflavanone derivatives that have demonstrated superior inhibition of advanced glycation end-product (AGE) formation compared to the clinical reference aminoguanidine [1]. The 8-methoxy substituent is a critical pharmacophoric element: in structurally matched homoisoflavanone pairs, the 8-methoxy-bearing compound exhibited nearly twofold greater DPPH radical-scavenging potency (IC₅₀ = 5.90 vs. 11.64 µg/mL) than its 8-unsubstituted analog, and was equipotent to the flavonoid standard rutin [2]. Procurement of 8-Methoxy-4-Chromanone as a synthetic intermediate enables the construction of focused libraries of 3-benzyl-substituted homoisoflavanones for anti-AGE screening, with the confidence that the 8-methoxy group contributes measurably to antioxidant and anti-glycation pharmacophore activity.

Development of Chromanone-Based TRPM8 Antagonists for Neuropathic Pain and Migraine

The chroman scaffold—of which 8-Methoxy-4-Chromanone is a prototypical representative—is explicitly claimed in patent WO2014025651A1 as a core structure for TRPM8 channel inhibitors useful in treating neuropathic pain, migraine, and inflammatory hyperalgesia [3]. The saturated C2–C3 bond of the chromanone system provides conformational flexibility distinct from the rigid, planar chromone scaffold, which has been shown to affect target binding in other systems (e.g., SIRT2 selectivity) [4]. 8-Methoxy-4-Chromanone can be employed as a synthetic intermediate for the preparation of TRPM8 modulator libraries, with the 8-methoxy group available for further derivatization or retention as a modulator of electronic properties and metabolic stability. This application is supported by the compound's established use as a versatile building block for chroman-derived pharmaceutical agents .

Fluorescent Probe Development and Chemical Biology Tool Applications Leveraging the Chromanone Fluorophore

8-Methoxy-4-Chromanone has been identified as a compound capable of emitting blue fluorescence under UV light, making it suitable for development as a fluorescent probe for labeling and tracking biomolecules in biological systems . This fluorescent property, combined with the compound's chromanone scaffold (which is amenable to facile structural modification), creates opportunities for developing activity-based probes, enzyme substrates, or cellular imaging agents . The fluorescent characteristic is not uniformly shared across all 4-chromanone positional isomers—the 8-methoxy substitution pattern contributes to the specific electronic configuration responsible for the observed fluorescence—making this compound a preferred choice over 6-methoxy-4-chromanone or unsubstituted 4-chromanone for fluorescence-based assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxy-4-Chromanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.